
ShK-Dap22 vs. ShK Toxin: A Comparative Guide
to Kv1.3 Channel Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ShK-Dap22

Cat. No.: B1140072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated potassium channel Kv1.3 has emerged as a critical therapeutic target for a

range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1

diabetes.[1][2] Its role in regulating the activation and proliferation of effector memory T-cells

(TEM), which are key mediators in these conditions, makes it a prime candidate for

immunomodulatory drugs.[2][3] The sea anemone peptide, ShK toxin, is one of the most potent

known inhibitors of Kv1.3.[4] However, its therapeutic potential is limited by its lack of

selectivity, as it also potently blocks other channels, notably Kv1.1.[5][6] To address this, ShK-
Dap22 was engineered. This analog, where the critical lysine at position 22 is replaced with a

non-natural diaminopropionic acid (Dap), was designed to enhance selectivity for Kv1.3.[7]

This guide provides an objective comparison of ShK-Dap22 and the native ShK toxin, focusing

on their selectivity for the Kv1.3 channel, supported by experimental data and detailed

methodologies.

Quantitative Data: Potency and Selectivity Profile
The inhibitory activity of ShK and ShK-Dap22 has been quantified across various potassium

channel subtypes using electrophysiological techniques. The half-maximal inhibitory

concentration (IC50) or the dissociation constant (Kd) values from these studies are

summarized below. A lower value indicates higher potency.
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Target Channel
ShK Toxin (IC50/Kd
in pM)

ShK-Dap22 (IC50 in
pM)

Selectivity Fold-
Increase for Kv1.3
(ShK-Dap22 vs.
ShK)

mKv1.3 ~10 - 25[6] 23 -

hKv1.3 ~9[3] ~64 - 115[3][8] -

mKv1.1 ~15 - 21[6] 1,800 ~80x

rKv1.2 N/A 39,000 N/A

mKv1.4 Sub-nanomolar 37,000 >1000x

hKv1.5 N/A >100,000 N/A

hKv1.6 Sub-nanomolar 10,500 >100x

mKv1.7 N/A >100,000 N/A

hKv3.1 N/A >100,000 N/A

rKv3.4 N/A >100,000 N/A

hKCa4 N/A >100,000 N/A

Note: Values are compiled from multiple sources and may vary based on experimental

conditions (e.g., cell type, temperature). The selectivity fold-increase is an approximation based

on the ratio of IC50 values.

The data clearly demonstrates that while both peptides are extremely potent blockers of Kv1.3,

ShK-Dap22 exhibits significantly reduced activity against other Kv channel subtypes, most

notably Kv1.1. The substitution of Lys22 with the shorter diaminopropionic acid residue alters

the toxin's binding orientation in the channel's outer vestibule.[4][9] In the native ShK toxin,

Lys22 inserts into the channel pore. In contrast, Dap22 in the analog forms weaker interactions,

which are more specific to the vestibule residues of Kv1.3 (like His404 and Asp386), thereby

dramatically increasing its selectivity.[9][10]
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To understand the context of this comparison, it is crucial to visualize both the biological

pathway in which Kv1.3 operates and the experimental workflow used to determine toxin

selectivity.
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Caption: Kv1.3 signaling pathway in T-cell activation.
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Caption: Experimental workflow for determining toxin selectivity.
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Experimental Protocols
The quantitative data presented above is primarily generated using the whole-cell patch-clamp

technique.

Protocol 1: Electrophysiological Recording of Kv1.3
Inhibition
This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of

ShK and ShK-Dap22 on Kv1.3 currents in a heterologous expression system (e.g., CHO or

HEK293 cells stably transfected with the Kv1.3 gene).

Materials:

Cells stably expressing the target Kv channel (e.g., hKv1.3).

External (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjusted

to pH 7.2 with NaOH.[6]

Internal (Pipette) Solution (in mM): 145 KF, 2 MgCl2, 10 HEPES, 10 EGTA. Adjusted to pH

7.2 with KOH.[11]

ShK and ShK-Dap22 stock solutions and serial dilutions.

Patch-clamp rig (amplifier, micromanipulator, microscope).

Methodology:

Cell Plating: Plate the transfected cells onto glass coverslips 24-48 hours before the

experiment, allowing them to adhere.

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a

resistance of 2-5 MΩ when filled with the internal solution.

Giga-seal Formation: Mount the coverslip onto the recording chamber and perfuse with the

external solution. Under microscopic guidance, approach a single cell with the micropipette

and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
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Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane

under the pipette tip, achieving the whole-cell configuration. This allows electrical access to

the cell's interior.

Voltage Protocol: Clamp the cell's holding potential at -80 mV. Elicit Kv1.3 currents by

applying depolarizing voltage steps (e.g., 200 ms pulses to +40 mV) at regular intervals (e.g.,

every 30 seconds).[6][11]

Baseline Recording: Record stable baseline currents for several minutes to ensure the

recording is viable.

Toxin Application: Perfuse the bath with the external solution containing a known

concentration of the toxin (e.g., ShK-Dap22). Continue recording until the inhibitory effect

reaches a steady state.

Washout: Perfuse with the toxin-free external solution to observe any reversal of the block.

Due to the high affinity of these toxins, washout may be very slow or incomplete.

Dose-Response Analysis: Repeat steps 5-7 with a range of toxin concentrations on different

cells. For each concentration, calculate the percentage of current inhibition relative to the

baseline. Plot the percentage of inhibition against the logarithm of the toxin concentration

and fit the data with a Hill equation to determine the IC50 value.

Conclusion
The development of ShK-Dap22 represents a significant advancement in the pursuit of a

selective Kv1.3 inhibitor. By replacing the pore-inserting Lys22 with Dap, a remarkable increase

in selectivity for Kv1.3 over other Kv channels, particularly Kv1.1, has been achieved.[10] This

enhanced selectivity, confirmed through rigorous electrophysiological studies, minimizes the

potential for off-target effects that could arise from blocking channels in the central nervous

system (Kv1.1) or cardiac tissue. Therefore, ShK-Dap22 serves as a more precise

pharmacological tool for studying the specific roles of Kv1.3 and stands as a more promising

therapeutic lead for the treatment of T-cell-mediated autoimmune diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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